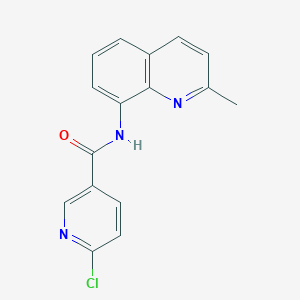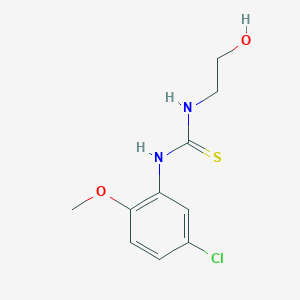![molecular formula C23H28N2O3S B4876042 methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate](/img/structure/B4876042.png)
methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate, also known as MCB, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. MCB belongs to the class of thioamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of protein tyrosine phosphatases by binding to the catalytic site of the enzyme. This leads to the inhibition of cell signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the growth of bacteria and viruses by disrupting their cellular membranes. In addition, this compound has been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high solubility in organic solvents, which makes it suitable for a wide range of assays. However, this compound has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which limits its use in some assays.
Orientations Futures
There are several future directions for the study of methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate. One direction is to investigate its potential use as a fluorescent probe for imaging of biological systems. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors of protein tyrosine phosphatases. Furthermore, this compound could be studied for its potential use in the treatment of bacterial and viral infections.
Méthodes De Synthèse
The synthesis of methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate involves the reaction of 3-(chloromethyl)-4-methoxybenzoic acid with anilinocarbonothioylcyclohexylamine in the presence of a base and a solvent. The reaction yields this compound as a white crystalline solid. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
Methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate has been studied for its potential applications in medicine and biotechnology. It has been shown to have anticancer, antimicrobial, and antiviral activities. This compound has also been studied for its ability to inhibit protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging of biological systems.
Propriétés
IUPAC Name |
methyl 3-[[cyclohexyl(phenylcarbamothioyl)amino]methyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-27-21-14-13-17(22(26)28-2)15-18(21)16-25(20-11-7-4-8-12-20)23(29)24-19-9-5-3-6-10-19/h3,5-6,9-10,13-15,20H,4,7-8,11-12,16H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMGRUWDJWXXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN(C2CCCCC2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4875963.png)
![methyl 2-[({[2-(4-chloro-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4875977.png)
![7-chloro-2-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4875999.png)
![N-(4-methoxyphenyl)-2-{[(propylamino)carbonyl]amino}benzamide](/img/structure/B4876012.png)
![ethyl N-({[1-(2-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4876024.png)
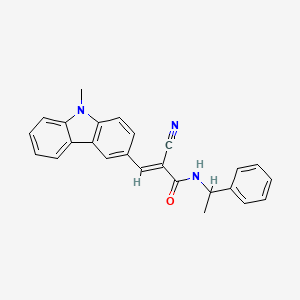
![N-[3-(1-azepanyl)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4876034.png)
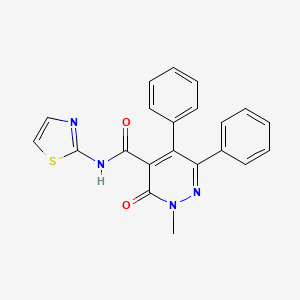
![2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline](/img/structure/B4876038.png)
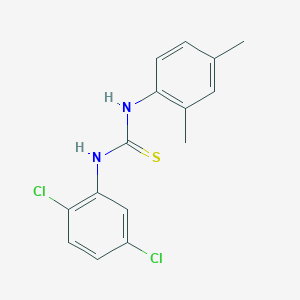
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B4876043.png)
![N-(3-bromophenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4876054.png)
